molecular formula C4H10O2 B165179 1,1-Dimethoxyethane CAS No. 534-15-6

1,1-Dimethoxyethane

Cat. No. B165179
CAS RN: 534-15-6
M. Wt: 90.12 g/mol
InChI Key: SPEUIVXLLWOEMJ-UHFFFAOYSA-N
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Description

1,1-Dimethoxyethane is an aliphatic hydrocarbon found in figs, leek, and black tea . It gives a sharp ethereal, fruity, and green note. It is used as a flavoring agent in food and as a reagent for the diol protection and condensation reactions .


Synthesis Analysis

1,1-Dimethoxyethane can be synthesized from methanol over different types of catalysts . One promising pathway is the one-pot synthesis from methanol over bifunctional catalysts . Another efficient method involves the direct condensation reaction of methanol with paraformaldehyde under mild and neutral conditions . The synthesis of dimethoxyethane using acetaldehyde and methanol as raw materials on a fixed bed adsorptive reactor packed with Amberlyst-15 resin has also been studied .


Molecular Structure Analysis

The molecular formula of 1,1-Dimethoxyethane is C4H10O2 . Its structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1,1-Dimethoxyethane may react violently with strong oxidizing agents. It can act as a weak base to form salts with strong acids and addition complexes with Lewis acids . In other reactions, which typically involve the breaking of the carbon-oxygen bond, ethers are relatively inert .


Physical And Chemical Properties Analysis

1,1-Dimethoxyethane appears as a liquid with a sharp odor . It is less dense than water . It is mildly toxic by ingestion and inhalation, and it severely irritates the skin and eyes .

Scientific Research Applications

  • Gas Phase Studies

    • 1,1-Dimethoxyethane has been studied in the gas phase using Nuclear Magnetic Resonance (NMR) techniques to understand its conformation, showing favorable comparisons with nonpolar solvent observations (Abe & Inomata, 1991).
  • Conformational Analysis

    • Research on dimethoxymethane includes conformational energy mapping, contributing to the understanding of the anomeric effect and the conformational stability of compounds like 1,1-dimethoxyethane (Wiberg & Murcko, 1989).
  • Complex Formation Studies

    • The study of complex formation of 1,2-dimethoxyethane with cations using Raman and FT-IR spectroscopy has revealed conformational differences influenced by the type of cation involved (Fukushima & Chibahara, 1993).
  • Solvent Applications

    • Dimethoxyethane is identified as a useful solvent alternative to unsafe chlorinated solvents in reactions like the Schmidt reaction of ketones and β-ketoesters (Gálvez et al., 1996).
  • Etherification Agent

    • It is explored as an etherification agent in the synthesis of methyl ethers from biomass-derived hydroxyl compounds, with H3PW12O40 catalysts showing significant results (Che et al., 2015).
  • Conformational Studies in Argon Matrix

    • The conformation of 1,1-dimethoxyethane was studied using matrix isolation infrared spectroscopy, revealing various conformers and their stability (Venkatesan et al., 2002).
  • Hydrogen Bonding in Solutions

    • Studies on hydrogen bonding in aqueous solutions of 1,2-dimethoxyethane show the formation of water clusters and hydration structures, highlighting interactions in the solutions (Nickolov et al., 2001).
  • Electrolyte for Supercapacitors

    • A mixture of ionic liquid and 1,2-dimethoxyethane has been studied as an electrolyte for supercapacitors, showing significant improvement in power density and capacitive behavior (Jänes et al., 2016).
  • Catalytic Properties in Biochemical Reactions

    • Dimethoxyethane's role in catalyzing biochemical reactions, particularly involving glycogen phosphorylase, highlights its significance in understanding allosteric mechanisms and enzyme interactions (Uhing et al., 1981).

Safety And Hazards

Inhalation or contact with 1,1-Dimethoxyethane may irritate or burn skin and eyes . Fire may produce irritating, corrosive, and/or toxic gases . Vapors may cause dizziness or asphyxiation . Runoff from fire control or dilution water may cause environmental contamination .

properties

IUPAC Name

1,1-dimethoxyethane
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InChI

InChI=1S/C4H10O2/c1-4(5-2)6-3/h4H,1-3H3
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InChI Key

SPEUIVXLLWOEMJ-UHFFFAOYSA-N
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Canonical SMILES

CC(OC)OC
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Molecular Formula

C4H10O2
Record name 1,1-DIMETHOXYETHANE
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DSSTOX Substance ID

DTXSID7027178
Record name 1,1-Dimethoxyethane
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Molecular Weight

90.12 g/mol
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Physical Description

1,1-dimethoxyethane appears as a liquid with a sharp odor. Less dense than water. Mildly toxic by ingestion and inhalation. Severely irritates the skin and eyes. Used to make other chemicals., Colorless liquid with a strong aromatic odor; [Hawley], Liquid, volatile colourless liquid with a sharp, green, ethereal odour
Record name 1,1-DIMETHOXYETHANE
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Record name 1,1-Dimethoxyethane
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Boiling Point

64.5 °C, 64.00 to 65.00 °C. @ 760.00 mm Hg
Record name 1,1-DIMETHOXYETHANE
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Flash Point

BELOW 80 °F
Record name 1,1-DIMETHOXYETHANE
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Solubility

ETHER; VERY SOL IN ACETONE, Miscible with water, alcohol, chloroform, ether., 1000 mg/mL at 25 °C, miscible with water, organic solvent, oils, miscible (in ethanol)
Record name 1,1-DIMETHOXYETHANE
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Density

0.85015 @ 20 °C/4 °C, 0.850-0.860
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Vapor Density

3.1 (AIR= 1)
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Vapor Pressure

171.0 [mmHg], 171.18 mm Hg at 25 °C
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Product Name

1,1-Dimethoxyethane

Color/Form

COLORLESS LIQ, MOBILE LIQ

CAS RN

534-15-6, 25154-53-4
Record name 1,1-DIMETHOXYETHANE
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Melting Point

-113.2 °C
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Synthesis routes and methods I

Procedure details

and L represents a single bond) can be prepared by taking the above compound (4a; wherein X1′ represents a halogen atom, preferably a bromine atom or an iodine atom) as the starting material, converting it into a vinyl derivative (4a; wherein X1′ represents CH2═CH—) by Stille coupling reaction well known to those skilled in the art, carrying out a 1,3-dipolar addition according to the description in K. Achiwa et al., Chem. Pharm. Bull. (1985, Vol. 33, No. 7, p. 2762-2766) to form a N-benzylpyrrolidine ring, and then carrying out the N-benzyl group elimination. The above 1,3-dipolar addition is well known to those skilled in the art, wherein the reaction is carried out in an inert solvent such as dichloromethane, at room temperature, using at least 1 equivalent of commercially available N-benzylic-N-(methoxymethyl)-N-trimethylsilylmethylamine with respect to the starting material vinyl derivative (4a), with the addition of an acid catalyst, most preferably trifluoroacetic acid, and 1,3-dipolar cycloaddition occurs between azothinylide generated in the reaction system under the acidic conditions and vinyl group of the compound (4a), to form the corresponding pyrrolidine ring. As having an electron-attracting functional group on the aromatic ring that is to be bonded to the vinyl group is advantageous for cyclization due to frontier orbital energy reasons necessary for cyclization, as taught in E. Laborde, Tetrahedron Lett., 1992, Vol. 33, No. 44, p. 6607-6610, it is convenient for the present reaction to accomplish the desired reaction when the compound (4a) has nitro group at the o-position of the vinyl group, specifically as will be described in the following Preparation Example 103. The N-benzyl group elimination can be carried out by the reaction well known to those skilled in the art, and examples include catalytic hydrogenation and the like using a noble metal catalyst such as nickel, palladium or platinum; however, to prevent the nitro group from being reduced, it is preferable to use a effective dealkylation agent (preferably 1-chloroethyl chloroformate (ACE-Cl)) that is a tertiary amine, as described in R. A. Olofson et al., J. Org. Chem., 1984, Vol. 49, No. 11, p. 2081-2082. The reaction temperature should be a temperature that is sufficient to complete the 1-chloroethoxycarbonylation that occurs concomitantly with dealkylation, and preferably from 60° C. to 150° C. The solvent used in the present reaction varies depending on the starting material, the reagent and the like, and examples of the preferred solvent include a halogen solvent such as dichloromethane, chloroform or 1,2-dichloroethane, a hydrocarbon solvent such as benzene or toluene, and more preferably 1,2-dichloroethane or toluene. Since 1-chloroethoxycarbonyl group decomposes to produce acetaldehyde dimethylacetal and carbon dioxide by adding methanol and heating (preferably 60° C. to 150° C.), the desired debenzylation can be achieved. When water solubility of the pyrrolidine compound (4b) is high and purification/isolation by extraction operation is difficult, the desired pyrrolidine compound (4b) with high purity is obtained by N-tert-butoxycarbonyl (Boc)-derivatization (refer to the following Preparation Example 19) of the crude product by the method well known to those skilled in the art and purification by the well known column chromatography, and then carrying out the Boc-removal which is well known to those skilled in the art, with an acidic solvent, preferably trifluoroacetic acid (refer to the following Example 215), specifically as will be described in the following Preparation Example 104. [Preparation of Compound (15)]
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vinyl
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Reaction Step 19
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Reaction Step 20
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N-benzylic-N-(methoxymethyl)-N-trimethylsilylmethylamine
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Synthesis routes and methods II

Procedure details

960 g of catalyst J synthesized according to Example 3 was charged into a reactor of 2 m length and 29 mm diameter, maintained at a temperature of 300° C., then 690 g of mixture with a content of 24.5 weight percent of methanol, 2.1 weight percent of acetaldehyde and 73.4 weight percent of DMA was passed through the reactor per hour and the reaction gas was directly rectified by distillation in a column. At the column head, vinyl methyl ether was isolated with a selectivity of 99.1%, relative to the 90.6% of DMA which had reacted. In addition to vinyl methyl ether, the distillate contained 2.8 weight percent of acetaldehyde. Unreacted DMA and methanol which had been formed as well as methanol in the feed remained completely in the bottoms.
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catalyst
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Name
Yield
90.6%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,1-Dimethoxyethane
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1,1-Dimethoxyethane
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1,1-Dimethoxyethane
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1,1-Dimethoxyethane
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1,1-Dimethoxyethane
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1,1-Dimethoxyethane

Citations

For This Compound
761
Citations
V Venkatesan, K Sundararajan… - The Journal of Physical …, 2002 - ACS Publications
Conformations of 1,1-dimethoxyethane (DME) were studied using matrix isolation infrared spectroscopy. DME was trapped in an argon matrix using an effusive source maintained at …
Number of citations: 33 pubs.acs.org
GK Gandi, VMTM Silva… - Industrial & engineering …, 2006 - ACS Publications
The synthesis of dimethoxyethane using acetaldehyde and methanol as raw-material on a fixed bed adsorptive reactor packed with Amberlyst-15 resin was studied. Dynamic binary …
Number of citations: 23 pubs.acs.org
M Drager, RL Failes - Australian Journal of Chemistry, 1976 - CSIRO Publishing
The hydrogen-chloride-catalysed, gas-phase decompositions of 1,l-dimethoxyethane and 1,l-diethoxy- ethane to alkyl vinyl ethers and an alcohol have been studied over the …
Number of citations: 5 www.publish.csiro.au
D Trimm, N Cant, Y Lei - Catalysis Today, 2009 - Elsevier
Optimisation of the performance of fuels has focused attention on the use of oxygen containing additives to improve octane or cetane numbers. A systematic study of the synthesis of one …
Number of citations: 13 www.sciencedirect.com
A Abe, K Inomata, E Tanisawa, I Ando - Journal of Molecular Structure, 1990 - Elsevier
The 13 C− 1 H NMR vicinal coupling constant 3 J C H 3 OC H 2 was measured for dimethoxymethane CH 3 OCH 2 OCH 3 in the gas phase as well as in various solvents. The …
Number of citations: 1 www.sciencedirect.com
F Alcudia, AL Campos, JM Llera… - Phosphorus and sulfur …, 1988 - Taylor & Francis
The synthesis and conformational analysis, by 1 H-NMR in several solvents, of 2-X-1,1-dimethoxyethane (X: MeS, EtS, t PrS, t BuS, BnS, SOMe, SOEt, SO i Pr, SO i Bu, SOBn) are …
Number of citations: 4 www.tandfonline.com
VR Stimson - Australian Journal of Chemistry, 1971 - CSIRO Publishing
Hydrogen bromide catalyses the gas-phase decomposition of 1,1- dimethoxy-ethane at 233-322 into methyl vinyl ether and methanol. The reaction, first-order in each reactant, is …
Number of citations: 6 www.publish.csiro.au
Y Takahashi, T Higuchi, O Sekiguchi… - Rapid …, 2000 - Wiley Online Library
The unimolecular metastable decompositions of dimethoxymethane (CH 2 (OCH 3 ) 2 , 1) and 1,1‐dimethoxyethane (CH 3 CH(OCH 3 ) 2 , 2) upon electron impact have been …
G Pilcher, RA Fletcher - Transactions of the Faraday Society, 1969 - pubs.rsc.org
The heats of combustion of dimethoxymethane and 1,1-dimethoxyethane have been measured in the gaseous state at 25C and 1 atm pressure in a flame calorimeter: ΔHc(…
Number of citations: 21 pubs.rsc.org
V Venkatesan, KS Viswanathan - Journal of Molecular Structure, 2011 - Elsevier
Conformations of 1,1-diethoxyethane (DEE) were studied using matrix isolation infrared spectroscopy. Infrared features of the lowest energy, G ∓ G ± (tt) conformer and the first higher …
Number of citations: 14 www.sciencedirect.com

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